molecular formula C23H30N4O3 B2757339 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 922012-05-3

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2757339
CAS RN: 922012-05-3
M. Wt: 410.518
InChI Key: PLHPLWZVBQRXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Recent research highlights the novel anticancer agents with a structure similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, showing potent topoisomerase I-targeting activity and cytotoxicity. The studies indicate that certain modifications at the 11-position of these compounds can significantly influence their ability to target topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby exhibiting potent anticancer effects. Specifically, compounds with a 2-(N,N-dimethylamino)ethyl group at the 11-position demonstrated enhanced topoisomerase I-targeting activity. This research suggests the potential of such compounds in developing anticancer therapies, especially for non-estrogen responsive breast tumor cell lines (Ruchelman et al., 2004).

Chemical Synthesis and Modification

Further studies on the structural analogs of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide have explored various chemical synthesis and modification strategies. For instance, the reaction of dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines in aqueous acidic solutions yielded phthalide isoquinolines, demonstrating a method to synthesize complex structures that might possess similar biological activities (Clarke et al., 1983).

Biological Activity

The halogenated hydrocarbon amination reaction utilized to produce molecules structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide has been investigated, leading to compounds with confirmed structures through various analytical methods and demonstrating biological activity against Mycobacterium phlei. This suggests the potential of such compounds for further exploration in antimicrobial activities (Bai et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-26(2)21(17-10-11-20-16(13-17)7-6-12-27(20)3)15-24-22(28)23(29)25-18-8-5-9-19(14-18)30-4/h5,8-11,13-14,21H,6-7,12,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPLWZVBQRXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

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